6,8-二溴-2H-咖啡素-2-酮

描述

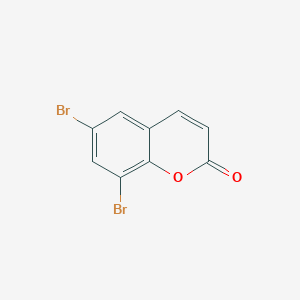

6,8-dibromo-2H-chromen-2-one is a type of organic compound known as a coumarin . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is related to 8-bromo-2H-chromen-2-one, which has a molecular weight of 225.04 .

Synthesis Analysis

The synthesis of 6,8-dibromo-2H-chromen-2-one and its derivatives has been the subject of several studies . For instance, one study utilized 3-acetyl-6-bromo-2H-chromen-2-one for the synthesis of new heterocycles . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of 6,8-dibromo-2H-chromen-2-one is similar to that of 8-bromo-2H-chromen-2-one . The latter has a molecular formula of C9H5BrO2 .Chemical Reactions Analysis

6,8-dibromo-2H-chromen-2-one can undergo various chemical reactions. For example, it can be used in the synthesis of new heterocycles . These heterocycles have shown potential antiproliferative activity .科学研究应用

癌症研究中的抗增殖效应

6,8-二溴-2H-香豆素已被研究用于潜在的抗增殖效应对抗各种肿瘤细胞系。Dettori等人(2022年)进行的研究发现,包括6,8-二溴-2H-香豆素在内的卤代香豆素衍生物在甲状腺癌细胞中表现出显著的抗增殖效应。这些化合物诱导这些癌细胞凋亡,同时也影响了细胞周期和活性氧物质水平。这些发现突显了6,8-二溴-2H-香豆素在癌症治疗研究中的潜力 (Dettori et al., 2022)。

光谱和计算研究

在光谱学和计算化学领域,6,8-二溴-2H-香豆素一直是研究的对象。Manimekalai和Vijayalakshmi(2015年)对相关化合物6-苯基偶氮基-3-(对甲苯基)-2H-香豆素进行了红外光谱、核磁共振和计算研究,这为类似香豆素衍生物的分子结构和性质提供了见解。这些研究对于理解这些化合物的电子和结构方面至关重要,这可能对材料科学和分子工程等各个领域产生影响 (Manimekalai & Vijayalakshmi, 2015)。

太阳能电池技术中的光伏特性

Gad、Kamar和Mousa(2020年)探索了基于香豆素的有机染料,包括类似于6,8-二溴-2H-香豆素的衍生物的电子和光伏特性,用于染料敏化太阳能电池。他们的研究表明这些化合物在提高光电转换效率方面的潜力,从而有助于推动太阳能电池技术的发展 (Gad, Kamar, & Mousa, 2020)。

合成和催化

Majumdar等人(2015年)进行了关于2H-香豆素合成的研究,包括6,8-二溴-2H-香豆素。他们概述了合成这些化合物的催化方法,强调了它们在有机合成和化学生物学领域的重要性。所描述的合成技术和催化过程对于创造各种具有独特光物理性质的生物活性化合物和材料至关重要 (Majumdar et al., 2015)。

安全和危害

未来方向

The future directions for research on 6,8-dibromo-2H-chromen-2-one could involve the design and development of potent leads of 2H/4H-ch analogs for their promising biological activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

属性

IUPAC Name |

6,8-dibromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUBTCSLKHMNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)

![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)